molecular formula C10H10ClFO3 B8598878 3-(3-Chloro-4-fluorophenoxy)butyric Acid

3-(3-Chloro-4-fluorophenoxy)butyric Acid

Cat. No. B8598878
M. Wt: 232.63 g/mol
InChI Key: NANLSIFRJAMHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenoxy)butyric Acid is a useful research compound. Its molecular formula is C10H10ClFO3 and its molecular weight is 232.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-4-fluorophenoxy)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-4-fluorophenoxy)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Chloro-4-fluorophenoxy)butyric Acid

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H10ClFO3/c1-6(4-10(13)14)15-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

NANLSIFRJAMHNV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 27.2 g (0.68 mol) sodium hydroxide in 272 ml water was added 100 g (0.68 mol) 3-chloro-4-fluorophenol. The solution was warmed to reflux and 55.4 ml (0.68 mol) of beta-butyrolactone was added dropwise over a 1 hour period. The reaction was cooled to 23° C. and the pH brought to 7 with concentrated hydrochloric acid. The neutral solution was washed with 3×150 ml diethyl ether to remove unreacted phenol and then acidified to pH 2 with concentrated hydrochloric acid, extracted with 150 ml 1,2-dichloroethane, dried over magnesium sulfate and concentrated in vacuo to 4.3 g of an oil which by nuclear magnetic resonance examination was composed of 44 mol percent product and 56% 3-hydroxybutyric acid. The original diethyl ether washes were extracted with 3×150 ml saturated sodium bicarbonate. The combined bicarbonate solutions were extracted with 150 ml diethyl ether and then the pH was brought to 2 with concentrated hydrochloric acid. Extraction with diethyl ether, washing with brine and drying over magnesium sulfate and concentration in vacuo gave 16.2 g (10.2%) of title product as an oil.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Quantity
55.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
10.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.